3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

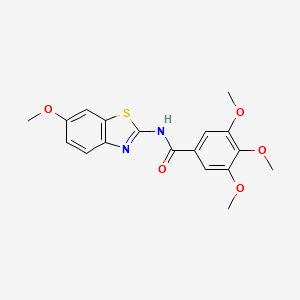

3,4,5-Trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at the 6-position and a 3,4,5-trimethoxybenzamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The target compound’s structure combines a trimethoxyphenyl group—a motif known for enhancing lipophilicity and binding affinity in drug design—with a benzothiazole scaffold, which has demonstrated DNA gyrase inhibition in antimicrobial contexts .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-22-11-5-6-12-15(9-11)26-18(19-12)20-17(21)10-7-13(23-2)16(25-4)14(8-10)24-3/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUOSTVFQAJNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: The methoxy groups are usually introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3,4,5-trimethoxybenzoic acid or its activated ester (e.g., acid chloride) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.

Reduction: Reduction reactions can target the benzothiazole ring or the amide bond, potentially yielding amines or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

Oxidation: Quinones, aldehydes.

Reduction: Amines, reduced benzothiazole derivatives.

Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications:

Medicinal Chemistry: Potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

Pharmaceutical Development: Investigated for its potential to serve as a lead compound in drug discovery programs targeting diseases such as cancer, bacterial infections, and neurodegenerative disorders.

Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include those related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Antimicrobial Activity

The antimicrobial potency of benzothiazole derivatives is highly dependent on substituent patterns. For example, BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) shares the 6-methoxybenzothiazole moiety with the target compound but includes a pyridine-acetamide side chain. BTC-j exhibited strong activity against Gram-negative E. coli (MIC: 3.125 µg/ml) and P. aeruginosa (MIC: 6.25 µg/ml) . In contrast, BTC-r (6-nitro-substituted benzothiazole) showed reduced potency, suggesting that electron-donating groups (e.g., methoxy) at the 6-position enhance activity compared to electron-withdrawing groups (e.g., nitro) . The target compound’s 3,4,5-trimethoxybenzamide group may further improve membrane permeability and target binding, though direct MIC data are needed for validation.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

Benzamide Derivatives with Varied Heterocycles

Replacing the benzothiazole core with other heterocycles alters biological activity:

- 3,4,5-Trimethoxy-N-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzamide () substitutes benzothiazole with benzimidazole. Benzimidazoles are associated with antiviral and anticancer activities due to their planar structure, which facilitates DNA intercalation. However, they often exhibit weaker antimicrobial activity compared to benzothiazoles .

- PBX2 (3,4,5-trimethoxy-N-(4-oxo-pyrrolooxazin-7-yl)benzamide, ) features a pyrrolooxazine ring. This compound’s activity is linked to its ability to act as a GPER antagonist, highlighting how heterocycle choice dictates target specificity .

Impact of Substituents on the Benzamide Ring

The 3,4,5-trimethoxyphenyl group is critical for interactions with biological targets:

- In 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide (), the nitro group at the aniline position enhances P-glycoprotein (P-gp) inhibition (IC50: 1.4–20 µM). Desmethylation of methoxy groups reduces activity, confirming their role in binding .

- 4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide () replaces the trimethoxy group with a single fluoro substituent. While this modification may improve metabolic stability, it likely diminishes broad-spectrum activity due to reduced hydrophobicity and steric bulk .

Pharmacological Target Specificity

The trimethoxyphenylbenzamide scaffold is versatile in targeting diverse pathways:

- VUF15485 (), a GPER agonist, demonstrates that the trimethoxy group aids in receptor binding when paired with a pyrrolidine-ethyl side chain .

- In contrast, benzothiazole derivatives like BTC-j target bacterial DNA gyrase, leveraging the benzothiazole core’s ability to intercalate or inhibit enzyme function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.